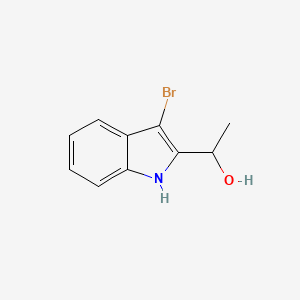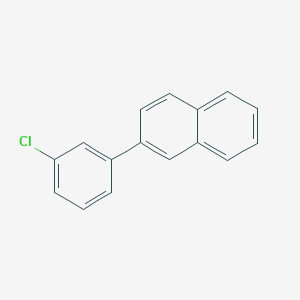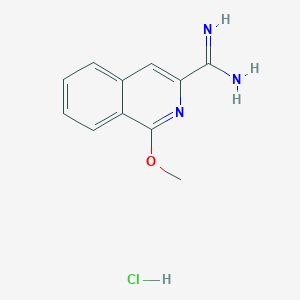![molecular formula C10H8ClNO2S B11869888 Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with an ethyl ester group at the 2-position and a chlorine atom at the 6-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazole derivatives with different functional groups at the 6-position.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and dihydrobenzothiazoles.
Scientific Research Applications
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activity of benzothiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzothiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and topoisomerase, leading to anti-inflammatory and anticancer effects . The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the benzothiazole ring .
Comparison with Similar Compounds
Similar Compounds
6-Chlorobenzo[d]thiazole-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl benzo[d]thiazole-2-carboxylate: Similar structure but lacks the chlorine atom at the 6-position.
6-Methylbenzo[d]thiazole-2-carboxylate: Similar structure but has a methyl group instead of a chlorine atom at the 6-position.
Uniqueness
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is unique due to the presence of both the ethyl ester group and the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for the synthesis of a wide range of derivatives with diverse biological properties .
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
ethyl 6-chloro-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3 |
InChI Key |
QXYFDPKYDGYTLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)



![Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11869853.png)




![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)
![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)


